molecular formula C8H8ClFO2S B13203421 (5-Fluoro-2-methylphenyl)methanesulfonyl chloride

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride

Cat. No.: B13203421
M. Wt: 222.66 g/mol
InChI Key: SWENMXHQRHDZCS-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility.

Preparation Methods

The synthesis of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride or sulfuryl chloride . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The fluorine atom and methyl group on the benzene ring can influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

(5-Fluoro-2-methylphenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C8H8ClFO2S

Molecular Weight

222.66 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S/c1-6-2-3-8(10)4-7(6)5-13(9,11)12/h2-4H,5H2,1H3

InChI Key

SWENMXHQRHDZCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CS(=O)(=O)Cl

Origin of Product

United States

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